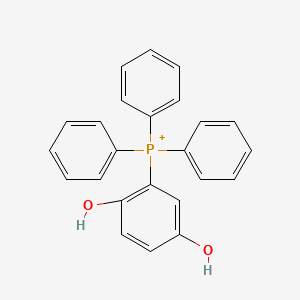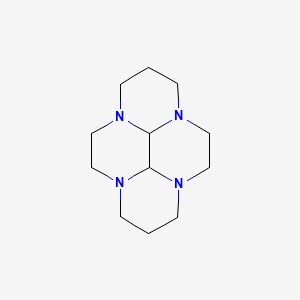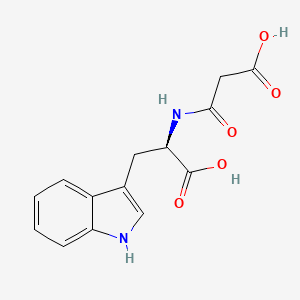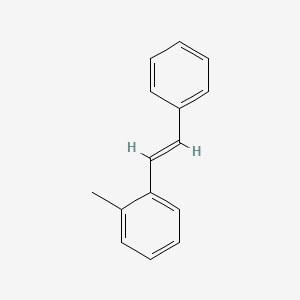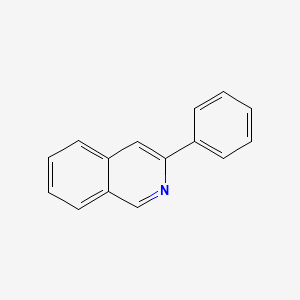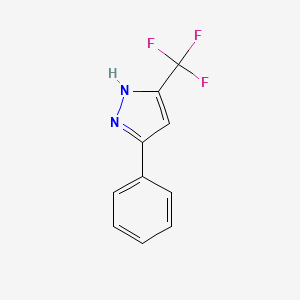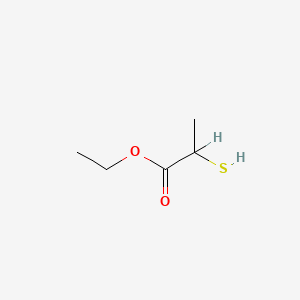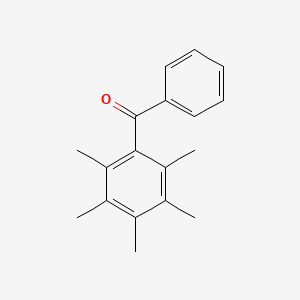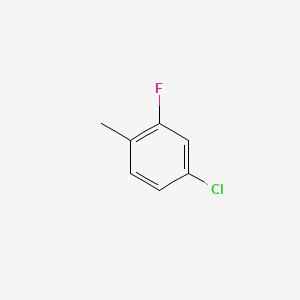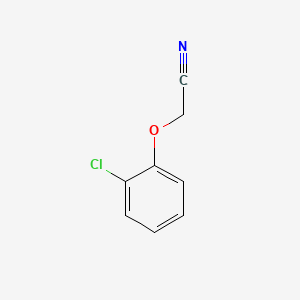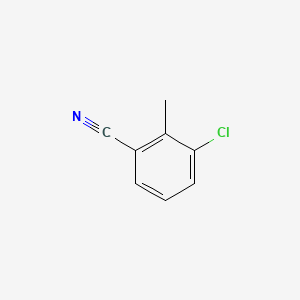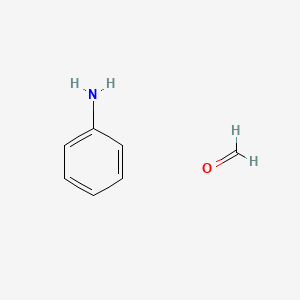
Aniline;formaldehyde
概要
説明
Aniline and formaldehyde are two significant compounds in organic chemistry. Aniline, also known as phenylamine or aminobenzene, is an aromatic amine with the formula C6H5NH2. Formaldehyde, with the formula CH2O, is the simplest aldehyde. When these two compounds react, they form a variety of products, including methylenedianiline, which is a precursor to many industrial chemicals and polymers .
作用機序
Mode of Action
Formaldehyde, polymer with benzenamine, interacts with its targets through a process known as polymerization . Depending on the reaction conditions, it can form either a linear polymer or a network . For example, in phenol, the polymerization of trifunctional phenol with bifunctional methylene glycol is expected to lead to network formation . Experiments have shown that under acidic conditions, the polymer formed is essentially linear with small branching, and under alkaline conditions, the resultant polymer is a network .
Biochemical Pathways
The primary biochemical pathway affected by Formaldehyde, polymer with benzenamine, is the polymerization process . The polymerizations of formaldehyde with phenol, urea, and melamine are found to be extremely complex . The various reactive sites on these compounds have different reactivities .
Pharmacokinetics
It is known that the compound is involved in complex polymerization processes
Result of Action
The molecular and cellular effects of the action of Formaldehyde, polymer with benzenamine, result in the formation of either a linear polymer or a network, depending on the reaction conditions . This leads to the creation of different types of polymers with varying properties.
Action Environment
The action, efficacy, and stability of Formaldehyde, polymer with benzenamine, are influenced by environmental factors such as the presence of water and the pH of the reaction mass . For example, under acidic conditions, the polymer formed is essentially linear with small branching, and under alkaline conditions, the resultant polymer is a network .
準備方法
Synthetic Routes and Reaction Conditions: The reaction between aniline and formaldehyde typically involves the formation of a carbinolamine intermediate, which then undergoes dehydration to form methylenedianiline. This reaction can be catalyzed by acids or bases. For example, the reaction can be carried out in the presence of hydrochloric acid, which acts as a catalyst .
Industrial Production Methods: On an industrial scale, the production of methylenedianiline involves the condensation of aniline with formaldehyde in the presence of an acid catalyst. The reaction is typically carried out at elevated temperatures to increase the reaction rate. The resulting product is then purified through distillation or crystallization .
Types of Reactions:
Oxidation: Aniline can be oxidized to form nitrobenzene or azobenzene.
Reduction: Formaldehyde can be reduced to methanol.
Substitution: Aniline can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Sulfuric acid or nitric acid can be used for nitration reactions.
Major Products:
Methylenedianiline: Formed from the condensation of aniline and formaldehyde.
N-Methylaniline: Formed from the reductive methylation of aniline with formaldehyde.
科学的研究の応用
Aniline and formaldehyde have a wide range of applications in scientific research:
Chemistry: Used in the synthesis of dyes, polymers, and other organic compounds.
Biology: Aniline derivatives are used in the study of enzyme mechanisms and protein structures.
Medicine: Aniline derivatives are used in the synthesis of pharmaceuticals.
Industry: Used in the production of polyurethane foams, resins, and adhesives
類似化合物との比較
Phenylhydrazine: Similar to aniline but with an additional hydrazine group.
Nitrosobenzene: Similar to aniline but with a nitroso group instead of an amino group.
Nitrobenzene: Similar to aniline but with a nitro group instead of an amino group.
Uniqueness: Aniline is unique due to its ability to undergo a wide range of chemical reactions, including electrophilic substitution and nucleophilic addition. Its reactivity with formaldehyde to form methylenedianiline is particularly significant in industrial applications, especially in the production of polyurethane foams and resins .
特性
IUPAC Name |
aniline;formaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5H,7H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCPJZWNFRYRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25214-70-4, 67784-74-1 | |
| Record name | Aniline-formaldehyde copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25214-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formaldehyde, polymer with benzenamine, maleated, cyclized | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67784-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid with an amine-like odor; [Mitsui Takeda MSDS] | |
| Record name | Formaldehyde, polymer with benzenamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20941 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25214-70-4 | |
| Record name | Formaldehyde, polymer with benzenamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formaldehyde, oligomeric reaction products with aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
